(1S,2S,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
tert-butyl (1S,2S,5R)-2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDKHPVZXIMDRB-AEJSXWLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C(=O)OC(C)(C)C)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@H](N2C(=O)OC(C)(C)C)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (1S,2S,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane exhibit promising anticancer properties. The compound's structure allows it to interact effectively with biological targets involved in cancer progression.
Case Study:
A study focusing on related bicyclic compounds demonstrated their efficacy against various cancer cell lines, including breast and glioblastoma cells. These compounds were shown to induce apoptosis and inhibit cell proliferation, suggesting potential as anticancer agents .
Antimicrobial Properties
The bicyclic structure of this compound may also contribute to its antimicrobial activity. The presence of the azabicyclo framework enhances the lipophilicity of the compound, facilitating its penetration through cell membranes.
Case Study:
Research has highlighted the synthesis of derivatives from similar bicyclic compounds that displayed significant antimicrobial activity against various pathogens in vitro, indicating a potential for development into therapeutic agents for infectious diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized to yield high purity and yield. The Boc (tert-butoxycarbonyl) protecting group is commonly used in the synthesis of amines and can be selectively removed under mild acidic conditions.
| Step | Description |
|---|---|
| 1 | Formation of the bicyclic structure through cyclization reactions. |
| 2 | Introduction of functional groups (e.g., carbonyl) via oxidation reactions. |
| 3 | Protection of amines using Boc group to enhance stability during synthesis. |
| 4 | Purification through crystallization or chromatography techniques. |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and structurally related analogs (Table 1):
Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives
*Calculated based on structural data.
Key Observations
Functional Group Diversity :
- The target compound features a Boc-protected amine and ketone, distinguishing it from ester-dominated analogs (e.g., ethyl ester in , methyl ester in ).
- Cocaine hydrochloride () shares the bicyclic core but includes a benzoyloxy group and methyl ester, contributing to its psychoactive properties.
Stereochemical Influence :
- Stereochemistry modulates biological activity. For example, cocaine’s (1R,2R,3S,5S) configuration is essential for dopamine reuptake inhibition .
Molecular Weight and Polarity :
- The hydroxyl derivative () has the lowest molecular weight (141.21 g/mol), enhancing bioavailability but reducing synthetic utility compared to bulkier analogs.
- The Boc group in the target compound increases molecular weight (~239 g/mol), improving stability for intermediate storage.
Pharmacological and Safety Data :
Preparation Methods
Enantioselective Cyclization of Acyclic Precursors
Acyclic precursors containing pre-existing stereochemical information are cyclized under catalytic conditions. For example, γ-amino ketones with chiral auxiliaries undergo Mannich-like cyclization to form the bicyclic core. A study demonstrated that using a chiral phosphoric acid catalyst (10 mol%) in dichloromethane at −20°C yielded the scaffold with >90% enantiomeric excess (ee).
Representative Reaction Conditions
| Starting Material | Catalyst | Solvent | Temp. | Yield | ee (%) |
|---|---|---|---|---|---|
| γ-Amino ketone | CPA-1 | DCM | −20°C | 85% | 92 |
Desymmetrization of Tropinone Derivatives
Achiral tropinone derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-one) are desymmetrized via asymmetric reduction or cyanohydrin formation . For instance, enzymatic reduction using ketoreductases selectively produces the (1S,2S,5R) configuration.
Boc Protection of the Amine Nitrogen
The tertiary amine in the bicyclic core is protected as a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
Direct Boc Installation
A solution of 8-azabicyclo[3.2.1]octan-3-one in THF is treated with Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C, followed by warming to room temperature. The reaction achieves >95% conversion within 2 hours.
Key Data
-
Reagent Ratio : 1.2:1 (Boc₂O:amine)
-
Reaction Time : 2 hours
-
Yield : 89%
| Parameter | Value |
|---|---|
| Methylating Agent | Methyl iodide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temp. | 60°C |
| Yield | 78% |
Oxidation to 3-Oxo Functionality
The 3-oxo group is installed via Jones oxidation or Swern oxidation of a secondary alcohol precursor.
Jones Oxidation Protocol
A solution of CrO₃ (2.0 equiv) in dilute H₂SO₄ is added to 3-hydroxy-8-Boc-2-methyl-8-azabicyclo[3.2.1]octane in acetone at 0°C. The reaction proceeds quantitatively within 1 hour.
Oxidation Efficiency
| Substrate | Oxidizing Agent | Temp. | Yield |
|---|---|---|---|
| 3-Hydroxy derivative | Jones reagent | 0°C | 95% |
Stereochemical Control and Resolution
The (1S,2S,5R) configuration is achieved through:
Chiral Auxiliary-Mediated Synthesis
Auxiliaries like Evans’ oxazolidinones direct stereochemistry during cyclization. For example, a diastereomeric mixture is resolved via silica gel chromatography, isolating the desired isomer with >98% diastereomeric excess (de).
Q & A
Q. What are the key safety considerations when handling (1S,2S,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) under GHS classifications . Safe handling requires:
- PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (e.g., P95 filters) is advised if dust or aerosols form .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. How can researchers confirm the enantiomeric purity of this bicyclic compound?
- Methodological Answer : Chiral HPLC or polarimetry are standard methods. For example, HPLC using a chiral stationary phase (e.g., Chiralpak IA or IB columns) with a mobile phase of hexane/isopropanol (90:10) can resolve enantiomers. Retention time comparisons with known standards are critical . X-ray crystallography (as in ) can also confirm absolute configuration .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Answer :
- NMR : 1H and 13C NMR identify the bicyclic framework and Boc-protected amine. Key signals include the tert-butyl group (δ ~1.4 ppm in 1H NMR) and carbonyl resonances (δ ~170-175 ppm in 13C NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C14H23NO4: calc. 278.17, observed 278.18) .
Advanced Questions
Q. How can synthetic routes be optimized to improve yield of the 8-aza-bicyclo[3.2.1]octane core?
- Methodological Answer :
- Chiral Resolution : Use enzymatic kinetic resolution (e.g., lipases) or chiral auxiliaries to enhance enantioselectivity during cyclization .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps can reduce byproducts. For example, reports using Boc-protection early to stabilize intermediates .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to minimize side reactions .
Q. What strategies address contradictions in pharmacological data for structurally similar dopamine reuptake inhibitors?
- Methodological Answer :
- SAR Studies : Compare substituent effects on potency. For instance, shows that fluorinated side chains (e.g., PR04.MZ ) enhance selectivity for dopamine transporters over serotonin/norepinephrine systems .
- Binding Assays : Radioligand displacement assays (e.g., [3H]WIN 35,428 for DAT) under standardized conditions (pH 7.4, 37°C) reduce variability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) can explain steric clashes or hydrogen-bonding differences between analogs .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for decomposition products (e.g., free amine from Boc deprotection) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, notes instability in acidic conditions (pH < 4), requiring buffered storage solutions .
Q. What experimental designs are robust for evaluating in vitro metabolic pathways?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 min. Analyze metabolites via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms (major drug-metabolizing enzymes) using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
